4-[(Naphthalen-1-yl)amino]butan-2-one
Description
4-[(Naphthalen-1-yl)amino]butan-2-one is an organic compound featuring a naphthalene ring attached to a butan-2-one backbone via an amino group. Its molecular formula is C₁₄H₁₅NO, and its structure combines the aromatic stability of naphthalene with the reactivity of the ketone and amine functional groups.
Properties
CAS No. |
63255-25-4 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(naphthalen-1-ylamino)butan-2-one |
InChI |
InChI=1S/C14H15NO/c1-11(16)9-10-15-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15H,9-10H2,1H3 |
InChI Key |
XXCQHPMRUPWNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-1-yl)amino]butan-2-one typically involves the reaction of naphthylamine with butanone under specific conditions. One common method is the condensation reaction where naphthylamine reacts with butanone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Naphthalen-1-yl)amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Scientific Research Applications
4-[(Naphthalen-1-yl)amino]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-1-yl)amino]butan-2-one involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[(Naphthalen-1-yl)amino]butan-2-one with key analogs, highlighting structural differences, biological activities, and applications:
Structural and Functional Analysis
Replacement of the amino group with a sulfanyl group (e.g., 4-(phenylsulfanyl)butan-2-one) shifts biological activity toward tyrosinase inhibition, as seen in its non-competitive binding to mushroom tyrosinase (Ki = 3.2 µM) .
This is observed in 2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid, where naphthalen-1-yl vs. naphthalen-2-yl substitution modulates receptor interactions .
Functional Group Impact: The dimethylamino group in 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-one increases steric hindrance and electron-donating capacity compared to the primary amine in the target compound, affecting solubility and reactivity . Hydroxyl groups (e.g., 4-(4-Hydroxyphenyl)butan-2-one) introduce hydrogen-bonding capability, improving stability in aqueous formulations but limiting lipid solubility .
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